![molecular formula C23H33N3O3 B2357537 Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate CAS No. 1993139-18-6](/img/structure/B2357537.png)
Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The tert-butyl group and the oxadiazole ring suggest that this compound could have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups. The oxadiazole ring is known for its electron-withdrawing nature, which could make the compound participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tert-butyl group could increase the lipophilicity of the compound .Scientific Research Applications
Biological Activity and Drug Development
Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate serves as a precursor to biologically active natural products. Specifically, it can be a building block for compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory effects . Researchers can explore its potential in drug discovery and development.
PARP Inhibition
Another related compound, tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate , is an intermediate in the synthesis of Niraparib , an oral poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib has shown efficacy in treating BRCA-1 and -2 mutant tumors . Investigating the PARP inhibition properties of our compound could be valuable.
Stereoselective Synthesis
Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate derivatives can be used for stereoselective syntheses. For instance, they react with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield . Researchers interested in stereochemistry and asymmetric synthesis may find this intriguing.
Photoprotective Agents
The compound 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione (not directly related but relevant) is used in sunscreen products as an oil-soluble ingredient. It absorbs a wider range of UVA rays, making it suitable for broad-spectrum protection . While not identical, this highlights the potential of related structures in photoprotective applications.
Boronic Acid Derivatives
Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate can serve as an intermediate in the synthesis of boronic acid derivatives. For example, it plays a role in the preparation of compounds like crizotinib , which has therapeutic applications . Researchers studying boron-containing compounds may find this pathway interesting.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-22(2,3)18-9-7-17(8-10-18)20-24-19(29-25-20)15-16-11-13-26(14-12-16)21(27)28-23(4,5)6/h7-10,16H,11-15H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUGLBVCOUMQAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.